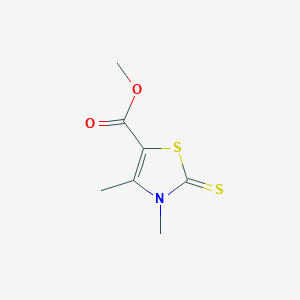
6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Overview
Description
“6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one” is a chemical compound with the CAS Number: 459190-08-0 . It has a molecular weight of 227.24 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is 6-(methylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one . The InChI code is 1S/C9H9NO4S/c1-15(12,13)6-2-3-8-7(4-6)10-9(11)5-14-8/h2-4H,5H2,1H3,(H,10,11) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 227.24 . It is a powder that is stored at room temperature .Scientific Research Applications
Benzoxazinoids and Plant Defense
Benzoxazinoids, including benzoxazinones and benzoxazolinones, are specialized metabolites found in certain plants like maize and wheat. These compounds play roles in allelopathy and defense against biological threats. The antimicrobial potential of benzoxazinoids has been studied, and while natural compounds may lack potency as antimicrobial agents, the 1,4-benzoxazin-3-one backbone offers a scaffold for designing new antimicrobial compounds. This suggests that derivatives of "6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one" could potentially be explored for antimicrobial applications (de Bruijn, Gruppen, & Vincken, 2018).
Methane Conversion and Utilization
Methane, as a greenhouse gas and energy source, has been the focus of research aimed at conversion to more valuable hydrocarbons. Oxidative methylation of aromatics over zeolite catalysts is one approach to utilize methane, suggesting potential industrial applications for methane-utilizing reactions. Such methodologies could involve derivatives of benzoxazin-3-one compounds in catalytic processes or as intermediates (Adebajo, 2007).
Methanogenesis and Environmental Implications
The understanding of methanogenesis, particularly in anoxic environments, has implications for greenhouse gas management and energy production. Research into the biochemical pathways of methane production and emission by various organisms, including those involving methanogenic archaea, provides a framework for exploring the environmental impact and potential biotechnological applications of methane-related processes. This context could inform research into chemical compounds that influence methanogenic pathways or act as inhibitors or enhancers of methane production (Conrad, 2020).
properties
IUPAC Name |
6-methylsulfonyl-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4S/c1-15(12,13)6-2-3-8-7(4-6)10-9(11)5-14-8/h2-4H,5H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDUXYVJCIPSPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)OCC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B2565011.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2565012.png)
![6-Cyclopropyl-N-[(2-fluorophenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2565013.png)

![Azepan-1-yl(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone](/img/structure/B2565016.png)

![4-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2565018.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dioxo-1H-pyrimidin-6-yl)acetamide](/img/structure/B2565020.png)
![N-(4-fluorophenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2565023.png)




![3-(3-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2565033.png)